Home > Products > Screening Compounds P94995 > Glycochenodeoxycholic acid
Glycochenodeoxycholic acid - 640-79-9

Glycochenodeoxycholic acid

Catalog Number: EVT-255729
CAS Number: 640-79-9
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycochenodeoxycholic acid (GCDC) is a naturally occurring bile acid found in the bile of mammals, including humans. [, , , ] It is a glycine-conjugated derivative of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver. [, , , , ] GCDC plays a significant role in scientific research, particularly in studies investigating bile acid metabolism, liver function, and gastrointestinal physiology. [, , , , ]

GCDC is classified as a dihydroxy bile acid due to the presence of two hydroxyl groups in its steroid nucleus. [, ] It is a major component of bile, a complex fluid secreted by the liver that aids in the digestion and absorption of fats in the small intestine. [, ]

Relevance: Glycocholic acid, like glycochenodeoxycholic acid, is a glycine-conjugated bile acid. Both are found at higher concentrations in the serum of children experiencing acetaminophen overdose compared to healthy controls []. This suggests that these two bile acids may play a role in drug-induced liver injury. Additionally, both glycocholic acid and glycochenodeoxycholic acid are positively associated with the risk of developing diabetes [].

Taurocholic Acid

Relevance: Taurocholic acid, similar to glycochenodeoxycholic acid, is a conjugated bile acid. While glycochenodeoxycholic acid inhibits calcium hydroxyapatite formation, taurocholic acid does not affect this process []. This further suggests that the glycine moiety in glycochenodeoxycholic acid is crucial for its inhibitory activity. Both taurocholic acid and glycochenodeoxycholic acid are present in human bile and can be analyzed by 1H MR spectroscopy for the diagnosis of chronic cholestasis [].

Glycodeoxycholic Acid

Relevance: Both glycodeoxycholic acid and glycochenodeoxycholic acid are glycine-conjugated bile acids. They both demonstrate significant antimicrobial activity against certain strains of Lactobacilli, with glycochenodeoxycholic acid typically exhibiting higher potency []. This suggests that both compounds can influence the gut microbiome composition. Similarly to glycochenodeoxycholic acid, glycodeoxycholic acid levels are elevated in the serum of children with acetaminophen overdose and are correlated with acetaminophen protein adducts []. This highlights a potential common role for these bile acids in drug-induced liver injury.

Chenodeoxycholic Acid

Relevance: Chenodeoxycholic acid is a precursor to both glycochenodeoxycholic acid and taurochenodeoxycholic acid. It competitively inhibits the enzymatic sulfation of glycochenodeoxycholic acid in hamster liver fractions, suggesting that they may share a common metabolic pathway []. Like glycochenodeoxycholic acid, chenodeoxycholic acid can be sulfated at the 7α-position [].

Ursodeoxycholic Acid

Relevance: While glycochenodeoxycholic acid can induce apoptosis in hepatocytes [], ursodeoxycholic acid demonstrates a protective effect against apoptosis induced by various agents, including glycochenodeoxycholic acid [, ]. This suggests that ursodeoxycholic acid may counteract the cytotoxic effects of glycochenodeoxycholic acid. Furthermore, ursodeoxycholic acid can reduce cholangiocyte injury and fibrosis induced by glycochenodeoxycholic acid in a mouse bile duct explant model [].

Deoxycholic Acid

Relevance: Deoxycholic acid is a downstream metabolite of chenodeoxycholic acid and glycochenodeoxycholic acid. All three bile acids are inversely associated with incident diabetes []. This suggests a potential link between altered bile acid metabolism and the development of diabetes.

Glycochenodeoxycholic Acid 3-Glucuronide

Relevance: Glycochenodeoxycholic acid 3-glucuronide is a metabolite of glycochenodeoxycholic acid. Both compounds exhibit significant cross-reactivity with antisera raised against glycochenodeoxycholic acid [].

Taurodeoxycholic Acid

Relevance: Taurodeoxycholic acid and glycochenodeoxycholic acid are both elevated in the serum of children with acetaminophen overdose compared to healthy controls []. This finding suggests that both bile acids may contribute to the pathophysiology of drug-induced liver injury.

Source and Classification

Glycochenodeoxycholic acid is derived from chenodeoxycholic acid, which is a primary bile acid synthesized from cholesterol in the liver. It is classified as a glycine-conjugated bile acid. Bile acids are categorized into primary bile acids (synthesized in the liver) and secondary bile acids (formed by intestinal bacteria). Glycochenodeoxycholic acid is specifically a conjugated form of chenodeoxycholic acid, where glycine is attached to the carboxyl group of the bile acid molecule. This conjugation enhances its solubility and biological activity .

Synthesis Analysis

The synthesis of glycochenodeoxycholic acid involves several biochemical pathways. The primary steps include:

  1. Hydroxylation of Cholesterol: Cholesterol undergoes hydroxylation by the enzyme cholesterol 7α-hydroxylase (CYP7A1), leading to the formation of 7α-hydroxycholesterol.
  2. Conversion to Chenodeoxycholic Acid: The 7α-hydroxycholesterol is further modified through several enzymatic reactions involving hydroxylation and side-chain shortening to yield chenodeoxycholic acid.
  3. Conjugation with Glycine: Chenodeoxycholic acid is then conjugated with glycine in the liver, facilitated by bile acid-CoA synthetase and other enzymes, resulting in glycochenodeoxycholic acid .
Molecular Structure Analysis

Glycochenodeoxycholic acid has a molecular formula of C26H43NO5C_{26}H_{43}NO_5 and a molecular weight of approximately 453.63 g/mol. Its structure includes:

  • A steroid backbone typical of bile acids.
  • A carboxyl group at one end, which is conjugated to glycine.
  • Hydroxyl groups at positions 3, 7, and 12 on the steroid ring.

The stereochemistry of glycochenodeoxycholic acid is crucial for its biological activity, particularly the orientation of hydroxyl groups which influences its interaction with receptors involved in lipid metabolism .

Chemical Reactions Analysis

Glycochenodeoxycholic acid participates in various chemical reactions:

  1. Formation of Micelles: It acts as an emulsifier in the gastrointestinal tract, forming micelles that facilitate the absorption of dietary fats.
  2. Deconjugation: In the intestine, glycochenodeoxycholic acid can be deconjugated by bacterial enzymes to form free chenodeoxycholic acid, which can then be reabsorbed or excreted.
  3. Reactions with Other Bile Acids: It can also participate in conjugation reactions with other amino acids or undergo transformations into secondary bile acids through microbial metabolism .
Mechanism of Action

Glycochenodeoxycholic acid exerts its effects primarily through activation of specific receptors:

  • Farnesoid X Receptor: This receptor plays a key role in regulating bile acid synthesis and glucose metabolism. Activation leads to increased production of fibroblast growth factor 19, which has systemic metabolic effects.
  • Takeda G Protein-Coupled Receptor 5: This receptor mediates some effects related to energy expenditure and insulin sensitivity.

Additionally, glycochenodeoxycholic acid has been implicated in promoting cell proliferation and inhibiting apoptosis in certain cancer cells, notably Barrett-type adenocarcinoma cells .

Physical and Chemical Properties Analysis

Glycochenodeoxycholic acid exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar amino acid conjugate.
  • Melting Point: The melting point typically ranges between 200-210 °C.
  • pH Stability: It maintains stability across a physiological pH range but may undergo hydrolysis under extreme conditions.

These properties are essential for its function as a bile salt and its role in metabolic processes .

Applications

Glycochenodeoxycholic acid has several scientific applications:

  1. Clinical Diagnostics: Its levels can serve as biomarkers for liver disease and hepatocellular carcinoma.
  2. Therapeutic Uses: It is used in treatments aimed at cholesterol dissolution and gallstone management.
  3. Research Applications: Glycochenodeoxycholic acid is utilized in studies investigating bile acid metabolism and signaling pathways related to metabolic disorders such as obesity and diabetes .
Biosynthesis and Metabolic Regulation of GCDCA in Hepatic Physiology

Enzymatic Pathways for GCDCA Conjugation: Role of Bile Acid-CoA: Amino Acid N-Acyltransferase

Glycochenodeoxycholic acid (GCDCA) is formed via the conjugation of chenodeoxycholic acid (CDCA) with glycine, catalyzed exclusively by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). This two-step reaction occurs in hepatic peroxisomes:

  • Activation: CDCA is adenylated and coupled to coenzyme A (CoA) by bile acid-CoA synthetase (BACS), forming CDCA-CoA.
  • Conjugation: BAAT transfers the CDCA moiety from CoA to glycine, producing GCDCA [1] [7].

BAAT exhibits dual specificity for glycine and taurine but shows higher affinity for glycine in humans, explaining GCDCA’s predominance in human bile. Structural studies reveal BAAT’s catalytic mechanism depends on an active-site cysteine residue (Cys-235), which forms a thioester intermediate during acyl transfer [1] [7]. Recent research identifies BAAT as the primary enzyme for synthesizing N-acyl taurines (NATs), including polyunsaturated fatty acid (PUFA)-conjugated taurines, expanding its role beyond bile acid metabolism [1].

Table 1: Enzymatic Characteristics of BAAT in GCDCA Synthesis

PropertyDetail
LocalizationHepatic peroxisomes
Catalytic ResidueCysteine-235
Preferred Amino AcidsGlycine (Km = 0.8 mM), Taurine (Km = 1.2 mM)
Reaction TypeAcyl transfer via thioester intermediate
Additional SubstratesPUFA-CoA (e.g., DHA-CoA, Arachidonoyl-CoA) for N-acyl taurine synthesis

Regulation of GCDCA Synthesis by Nuclear Receptors (FXR, PXR, CAR)

GCDCA synthesis is tightly controlled by nuclear receptors that sense bile acid levels and modulate gene expression:

  • Farnesoid X Receptor (FXR): GCDCA and CDCA are potent FXR ligands (EC₅₀ ~10–50 μM). FXR activation induces the transcriptional repressor small heterodimer partner (SHP), which inhibits CYP7A1 (rate-limiting enzyme for bile acid synthesis) and BAAT expression. This creates negative feedback to prevent GCDCA overaccumulation [2] [4].
  • Pregnane X Receptor (PXR) & Constitutive Androstane Receptor (CAR): These xenobiotic sensors are activated by toxic bile acids. PXR/CAR activation suppresses BAAT transcription, reducing GCDCA synthesis during cholestasis. Conversely, they induce phase-II detoxification enzymes (e.g., SULT2A1) to mitigate GCDCA toxicity [2] [8].

Germ-free mouse studies demonstrate that gut microbiota modulate this regulatory network. Microbiota-depleted mice show altered ileal bile acid profiles, leading to FGF15/19-mediated repression of hepatic CYP7A1 and reduced GCDCA production [8].

Interplay Between GCDCA and Cholesterol Homeostasis

GCDCA is a critical node in cholesterol catabolism and transport:

  • Cholesterol Elimination: ~40% of hepatic cholesterol is converted to bile acids, primarily CDCA (and subsequently GCDCA). GCDCA synthesis promotes cholesterol excretion via fecal bile acid loss. Studies in Nile tilapia confirm that high cholesterol intake upregulates CYP7A1 and GCDCA production by 2.3-fold to maintain cholesterol homeostasis [5].
  • Cholesterol Transport: GCDCA enhances biliary cholesterol secretion via the transporter ABCG5/G8. In high-cholesterol diets, GCDCA efflux increases 3.5-fold to prevent hepatic cholesterol overload [5] [8].
  • Microbiome Crosstalk: Gut bacteria convert GCDCA to secondary bile acids (e.g., deoxycholic acid). This process impacts cholesterol metabolism by:
  • Reducing GCDCA-mediated FXR activation, derepressing CYP7A1 and cholesterol catabolism.
  • Generating metabolites that regulate hepatic LDL receptor expression and plasma cholesterol [3] [8].

Table 2: GCDCA’s Impact on Cholesterol Metabolic Markers

ProcessEffect of GCDCAMolecular Mechanism
Cholesterol Catabolism↑ Conversion to bile acidsCYP7A1 induction via SHP/FXR inhibition
Biliary Secretion↑ Cholesterol effluxABCG5/G8 transporter activation
Hepatic Uptake↓ LDL-cholesterol accumulationMicrobiome-mediated LDLR modulation
Fecal Excretion↑ Bile acid lossReduced ileal reabsorption of GCDCA

Germ-free ApoE−/− mice exhibit elevated hepatic cholesterol (2.1-fold vs. controls) due to impaired GCDCA synthesis and fecal excretion, confirming GCDCA’s role in systemic cholesterol balance [8].

Properties

CAS Number

640-79-9

Product Name

Glycochenodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-GYPHWSFCSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00315 mg/mL

Synonyms

Acid, Glycochenodeoxycholic
Chenodeoxycholate, Glycine
Chenodeoxycholylglycine
Glycine Chenodeoxycholate
Glycochenodeoxycholate
Glycochenodeoxycholic Acid

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.